![molecular formula C12H16BrN3 B11811906 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block signal transduction pathways involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: A parent compound with similar structural features.
5-Bromo-1H-benzo[d]imidazole: A closely related compound with a bromo substituent.
3-Methyl-1H-benzo[d]imidazole: Another derivative with a methyl group
Uniqueness
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H16BrN3 |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
1-(6-bromo-1H-benzimidazol-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H16BrN3/c1-7(2)5-9(14)12-15-10-4-3-8(13)6-11(10)16-12/h3-4,6-7,9H,5,14H2,1-2H3,(H,15,16) |
Clave InChI |
WKHWVBBIIZLYIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


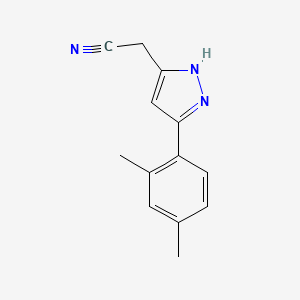

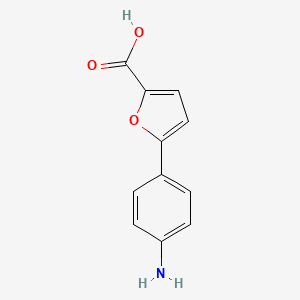
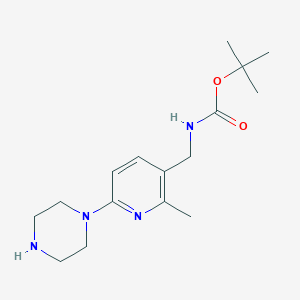





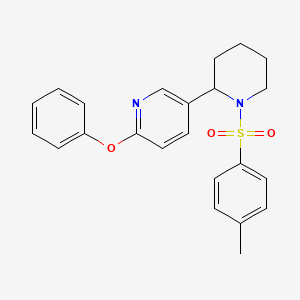
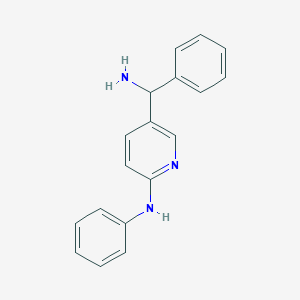
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)


